molecular formula C21H20N2O6S B3205973 N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 1040661-35-5

N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B3205973
CAS RN: 1040661-35-5
M. Wt: 428.5 g/mol
InChI Key: WQLBWNADBLZLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide, also known as FIIN-3, is a small molecule inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family. The development of FIIN-3 has been driven by the need for more effective cancer treatments that specifically target RTKs, which are often overexpressed in cancer cells and contribute to tumor growth and progression.

Mechanism of Action

N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide works by binding to the ATP-binding site of RTKs, which prevents the activation of downstream signaling pathways that are critical for cancer cell survival and proliferation. This mechanism of action is similar to that of other small molecule RTK inhibitors, such as gefitinib and erlotinib, but N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has the advantage of being more selective and potent.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has also been shown to have other biochemical and physiological effects. For example, N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the activity of the kinase AKT, which is involved in a variety of cellular processes including metabolism and cell survival. N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has also been shown to induce autophagy, a cellular process that plays a role in the maintenance of cellular homeostasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide is its high potency and selectivity for RTKs, which makes it an attractive tool for studying the role of these receptors in cancer and other diseases. However, one limitation of N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide and related compounds. One area of interest is the development of more potent and selective RTK inhibitors that can overcome resistance mechanisms that often arise in cancer cells. Another area of interest is the exploration of the broader physiological effects of N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide, which could have implications for the treatment of other diseases beyond cancer. Finally, there is also potential for the use of N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide as a tool for studying the role of RTKs in normal physiology, which could lead to new insights into the function of these receptors in health and disease.

Scientific Research Applications

N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a targeted therapy for a variety of RTK-driven cancers. In particular, N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the growth of lung cancer cells that harbor mutations in the epidermal growth factor receptor (EGFR) gene, which is a common driver of lung cancer.

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-27-18-8-7-16(13-20(18)28-2)30(25,26)22-15-6-5-14-9-10-23(17(14)12-15)21(24)19-4-3-11-29-19/h3-8,11-13,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLBWNADBLZLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide
Reactant of Route 3
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide
Reactant of Route 4
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide
Reactant of Route 5
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.